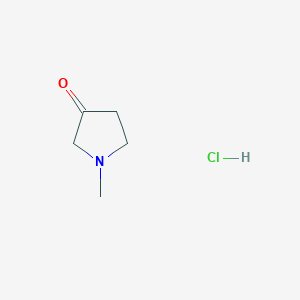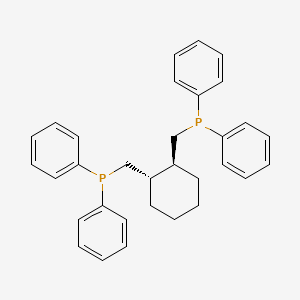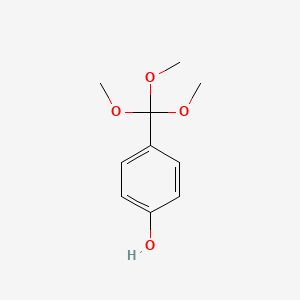
4-(Trimethoxymethyl)phenol
Overview
Description
4-(Trimethoxymethyl)phenol is a chemical compound with the molecular formula of C10H14O4 and a molecular weight of 198.22 . It is also known as Phenol, 4-(trimethoxymethyl)- . Its product category is pharmaceutical .
Molecular Structure Analysis
The molecular structure of 4-(Trimethoxymethyl)phenol consists of a phenol moiety, which is a benzene ring substituted with a hydroxyl group . The phenol moiety is attached to a trimethoxymethyl group .
Chemical Reactions Analysis
Phenols, including 4-(Trimethoxymethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .
Physical And Chemical Properties Analysis
4-(Trimethoxymethyl)phenol has a density of 1.141 g/cm3 . It has a flash point of 109.2 °C and a boiling point of 256.9 °C at 760 mmHg .
Scientific Research Applications
Synthesis of Environmentally Relevant Compounds
One study highlights the synthesis of nonylphenol isomers, which are critical for understanding environmental pollutants' behavior and impact. Nonylphenols, derived from alkylphenol ethoxylates, are known for their endocrine-disrupting effects. The synthesis of these isomers, including those structurally related to 4-(Trimethoxymethyl)phenol, is crucial for biological and environmental studies, providing insights into their estrogenic effects and degradation behaviors (Boehme et al., 2010).
Antioxidant Activity and Health Effects
Phenolic compounds, including those structurally similar or related to 4-(Trimethoxymethyl)phenol, have been extensively studied for their antioxidant properties and potential health benefits. These compounds, ubiquitous in plants, contribute significantly to the human diet and are of interest due to their capability to combat oxidative stress, potentially lowering the risk of various health disorders. Their application extends beyond dietary significance to include roles in controlling food quality and shelf-life through their antioxidant activity (Shahidi & Ambigaipalan, 2015).
Renewable Resource-Based Epoxy Resins
The exploration of renewable resources for the synthesis of epoxy resins has led to the development of materials derived from multifunctional poly(4-hydroxybenzoates), indicating the potential of 4-(Trimethoxymethyl)phenol and its derivatives in creating sustainable polymers. These resins aim to replace conventional, petroleum-based epoxy resins, such as those derived from bisphenol A, highlighting a move towards greener and more sustainable materials. The synthesized resins exhibit properties suitable for use in structural adhesives, demonstrating the application of these compounds in advanced materials science (Fourcade et al., 2013).
Electrochemical Sensing and Remediation
4-(Trimethoxymethyl)phenol and its related compounds have been investigated for their role in the electrochemical sensing and remediation of pollutants, such as 4-nitrophenol. Utilizing biosynthesized copper oxide nanoparticles, studies have shown the effective sensing and degradation of 4-nitrophenol, a persistent environmental pollutant. This application demonstrates the potential of phenolic compounds in environmental remediation technologies (Singh et al., 2017).
Investigating Hydrogen Bonding
Research into the hydrogen bonding capabilities of phenol, which shares structural similarities with 4-(Trimethoxymethyl)phenol, provides a foundational model for understanding biological systems. This work is crucial for studying protein synthesis and other biological processes, highlighting the importance of such compounds in biological and chemical research (Fedor & Toda, 2014).
Future Directions
Phenolic compounds, including 4-(Trimethoxymethyl)phenol, have shown potential in various industries such as pharmaceutical and food industries . They have been found to exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . Therefore, the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .
properties
IUPAC Name |
4-(trimethoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-12-10(13-2,14-3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGXSKFFMXAIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475811 | |
| Record name | 4-(trimethoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethoxymethyl)phenol | |
CAS RN |
27689-95-8 | |
| Record name | 4-(trimethoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl 4-hydroxyorthobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



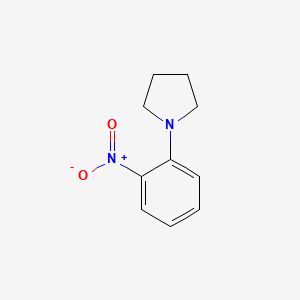
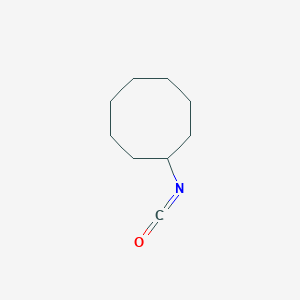
![Piperazine, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1601696.png)
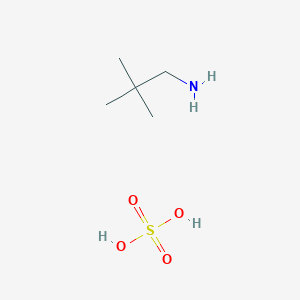

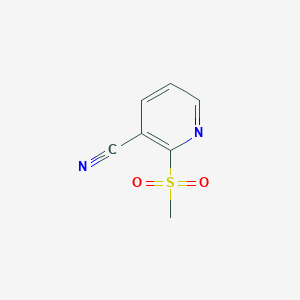
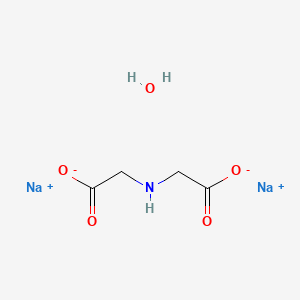
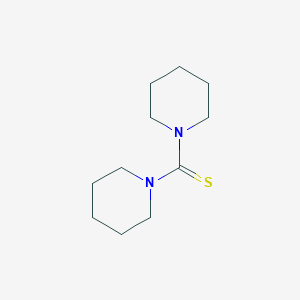
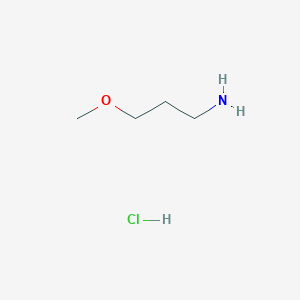
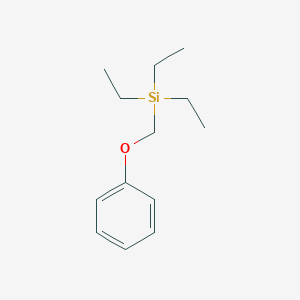

![2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B1601708.png)
